molecular formula C17H15NO5 B3100225 (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 1365644-00-3

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B3100225
CAS RN: 1365644-00-3
M. Wt: 313.3 g/mol
InChI Key: QAAWNBJDXKMYEK-SOFGYWHQSA-N
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Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as DNP, is a chemical compound that has gained attention in the scientific research community due to its unique properties. DNP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 309.29 g/mol.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to uncouple oxidative phosphorylation, which results in the dissipation of the proton gradient across the mitochondrial membrane and the uncoupling of ATP synthesis from electron transport. This leads to an increase in the production of ROS, which can cause oxidative damage to cellular components and induce apoptosis.
Biochemical and Physiological Effects:
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to have both biochemical and physiological effects. Biochemically, (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to increase the production of ROS, decrease ATP synthesis, and induce apoptosis in cancer cells. Physiologically, (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to cause weight loss, increase metabolic rate, and decrease body fat in animal models. However, (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can also cause adverse effects, such as hyperthermia, nausea, and death.

Advantages and Limitations for Lab Experiments

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several advantages for lab experiments, including its fluorescent properties, its ability to induce apoptosis in cancer cells, and its potential as an anti-cancer agent. However, (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one also has limitations, such as its toxicity and potential for adverse effects. Additionally, the mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. One direction is to further investigate its potential as an anti-cancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Another direction is to study its potential as a photosensitizer in photodynamic therapy, as it has been shown to have fluorescent properties. Additionally, further research is needed to fully understand the mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one and its potential for adverse effects.

Scientific Research Applications

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer in photodynamic therapy, and as a building block for the synthesis of other compounds. (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-14-7-9-17(23-2)15(11-14)16(19)8-6-12-4-3-5-13(10-12)18(20)21/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAWNBJDXKMYEK-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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